molecular formula C22H20F2N4O3S B11489039 2,4-difluoro-1,3-di(morpholin-4-yl)-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one

2,4-difluoro-1,3-di(morpholin-4-yl)-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one

Cat. No.: B11489039
M. Wt: 458.5 g/mol
InChI Key: CNFHDLOKCITJSQ-UHFFFAOYSA-N
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Description

2,4-difluoro-1,3-di(morpholin-4-yl)-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one is a complex organic compound featuring a benzimidazobenzothiazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-1,3-di(morpholin-4-yl)-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzimidazole Core: Starting with a suitable diamine and a carboxylic acid derivative, the benzimidazole core is formed through a cyclization reaction under acidic conditions.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Morpholine Substitution: The morpholine groups are introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the benzimidazole core.

    Final Cyclization: The final step involves cyclization to form the benzimidazobenzothiazinone structure, typically under high-temperature conditions with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms and morpholine groups can be substituted under appropriate conditions, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction could lead to partially or fully reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, 2,4-difluoro-1,3-di(morpholin-4-yl)-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinally, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could make it useful in treating diseases such as cancer or infectious diseases.

Industry

In industry, the compound’s stability and reactivity make it suitable for applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 2,4-difluoro-1,3-di(morpholin-4-yl)-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorine atoms and morpholine groups play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-difluoro-1,3-di(morpholin-4-yl)-benzimidazole
  • 2,4-difluoro-1,3-di(morpholin-4-yl)-benzothiazole
  • 2,4-difluoro-1,3-di(morpholin-4-yl)-benzoxazole

Uniqueness

Compared to these similar compounds, 2,4-difluoro-1,3-di(morpholin-4-yl)-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one stands out due to its unique benzimidazobenzothiazinone core. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H20F2N4O3S

Molecular Weight

458.5 g/mol

IUPAC Name

2,4-difluoro-1,3-dimorpholin-4-ylbenzimidazolo[2,1-b][1,3]benzothiazin-12-one

InChI

InChI=1S/C22H20F2N4O3S/c23-16-18(26-5-9-30-10-6-26)15-20(17(24)19(16)27-7-11-31-12-8-27)32-22-25-13-3-1-2-4-14(13)28(22)21(15)29/h1-4H,5-12H2

InChI Key

CNFHDLOKCITJSQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C3C(=C(C(=C2F)N4CCOCC4)F)SC5=NC6=CC=CC=C6N5C3=O

Origin of Product

United States

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